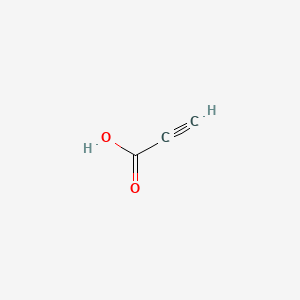

Propiolic acid

Overview

Description

Propiolic acid, also known as prop-2-ynoic acid, is the simplest acetylenic carboxylic acid with the chemical formula HC₂CO₂H. It is a colorless liquid that crystallizes to give silky crystals and decomposes near its boiling point. This compound is soluble in water and has an odor similar to acetic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propiolic acid can be synthesized through several methods:

Oxidation of Propargyl Alcohol: This method involves the oxidation of propargyl alcohol at a lead electrode.

Decarboxylation of Acetylenedicarboxylic Acid: This process involves the decarboxylation of acetylenedicarboxylic acid to yield this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Reactions of Propiolic Acid

This compound undergoes typical reactions of carboxylic acids, including forming amides, esters, anhydrides, and chlorides . It also participates in unique reactions due to the presence of the triple bond.

Electrocatalytic Oxidation

Electrocatalytic oxidation of propionic acid can be used for ethylene production, using propionic acid sourced from sustainable biomass . The distribution of organic products remains consistent across a current density range of 20–95 mA cm . Oxidation of propionic acid is favored over the parasitic oxygen evolution reaction when operating at an electrolyte pH above the pKa of propionic acid .

Reaction with Selenoketones

This compound reacts with selenoketones .

Carboxylation of Calcium Carbide

This compound is synthesized by the nucleophilic addition of the carbanion HC≡C to CO, and then converted to this compound via acidification by hydrochloric acid .

Reaction Intensification

The reaction to produce this compound can be intensified by ultrasound and mechanochemistry .

-

Ultrasound When the same reaction was conducted in an ultrasonic cleaner (200 W, 40 kHz), 31.5% of yield is achieved after 6 h reaction at room temperature and other fixed conditions .

-

Mechanochemistry For the mechanochemical reaction in a planetary ball mill at 298 K, 74.2% of yield was achieved after 6 h reaction .

Impact of Milling Rate on Reaction Yield

The yield of this compound increases with the rising rotation rate in the range of 50~150 rpm, and 74.8% of yield is obtained after 2 h milling at 150 rpm .

Scientific Research Applications

Chemical Synthesis

Propiolic acid serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of complex molecules.

- Synthesis of Pharmaceuticals : this compound derivatives are used in the synthesis of various pharmaceutical compounds. For example, it can be converted into prop-2-ynyl amines, which exhibit significant biological activity.

- Polymer Chemistry : It is utilized in the production of polymers such as polyacrylonitrile and polystyrene derivatives. This compound can be polymerized to form poly(prop-2-yne), which has applications in materials science due to its thermal stability and electrical conductivity.

Agricultural Applications

This compound has been explored for its potential use in agriculture, particularly as a herbicide and fungicide.

- Herbicidal Properties : Research indicates that this compound can inhibit the growth of certain weeds. Its application in herbicides can help manage weed populations effectively without harming crops.

- Fungicidal Activity : this compound has demonstrated antifungal properties, making it useful in protecting crops from fungal infections. Studies show that it can be effective against pathogens like Fusarium and Botrytis species.

Biomedical Research

This compound's role in biomedical research is gaining attention, particularly concerning its effects on metabolic processes.

- Metabolic Studies : Recent studies have shown that this compound influences glucose metabolism and insulin sensitivity. For instance, research indicates that ingestion of this compound can lead to increased glucagon and norepinephrine levels, suggesting its potential as a metabolic disruptor .

- Gut Health : this compound is produced by gut microbiota during fiber fermentation and may play a role in maintaining gut health. Its anti-inflammatory properties have been studied in relation to conditions like Crohn's disease and irritable bowel syndrome .

Food Preservation

This compound is recognized for its antimicrobial properties, making it suitable for food preservation.

- Food Additive : It is commonly used as a preservative in baked goods and dairy products due to its ability to inhibit mold and bacterial growth. The effectiveness of calcium propionate (a salt of this compound) has been well-documented in extending the shelf life of bread and cheese .

Case Studies

The following table summarizes notable case studies highlighting the applications of this compound:

Mechanism of Action

The mechanism of action of propiolic acid involves its conversion to various derivatives through chemical reactions. For example, its exposure to sunlight leads to the formation of trimesic acid, and its reaction with hydrogen chloride forms chloroacrylic acid . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Propiolic acid is unique due to its acetylenic carboxylic acid structure. Similar compounds include:

- Acetylenecarboxylic Acid

- Propargylic Acid

- Propynoic Acid

- 2-Propynoic Acid

- Carboxyacetylene

- Propinoic Acid

These compounds share similar chemical properties but differ in their specific applications and reactivity.

Biological Activity

Propiolic acid, a compound with the chemical formula and a triple bond between carbon atoms, has garnered attention for its diverse biological activities. This article explores its effects on various biological systems, including immunomodulatory properties, metabolic impacts, and antifungal activities.

This compound is a carboxylic acid characterized by its unique structure, which includes a terminal alkyne. This structural feature allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Biological Activities

1. Immunomodulatory Effects

Research indicates that propionic acid (PA), a derivative of this compound, exhibits significant immunomodulatory effects. It has been shown to influence cytokine production and immune cell activity:

- Cytokine Modulation : PA can alter the release of pro-inflammatory cytokines such as TNF-α and IFN-γ. Studies demonstrate that certain derivatives of PA enhance IL-10 production, promoting an anti-inflammatory response in peripheral blood mononuclear cells (PBMCs) .

- Neuroinflammation : In models of multiple sclerosis, PA has been observed to promote neurite recovery and reduce neuroinflammation by modulating regulatory T cell (Treg) levels .

2. Metabolic Impacts

this compound and its derivatives have been linked to various metabolic processes:

- Glucose Metabolism : A study showed that oral administration of PA increases glucagon and norepinephrine levels, suggesting a role in glucose homeostasis . This indicates potential implications for metabolic disorders such as obesity and type 2 diabetes.

- Fatty Acid Regulation : PA reduces fatty acid content in the liver and plasma, potentially improving tissue insulin sensitivity .

3. Antifungal Properties

this compound exhibits antifungal activity through mechanisms involving oxidative stress and apoptosis:

- Fungal Cell Death : Research has demonstrated that PA induces apoptosis in fungal cells by activating metacaspases and causing mitochondrial dysfunction . This pathway suggests its potential as a natural preservative in food products.

Case Studies

Case Study 1: Propionic Acidaemia

A late-onset case of propionic acidaemia highlighted the metabolic consequences of elevated propionic acid levels. The patient exhibited low concentrations of propionic acid during a keto-acidotic crisis but showed significant secondary metabolite production, indicating complex metabolic adaptations .

Case Study 2: Neuroprotective Effects in Multiple Sclerosis

Clinical studies on patients with multiple sclerosis revealed that supplementation with PA led to increased brain volume in specific regions and improved clinical outcomes related to disease activity . This suggests a promising avenue for therapeutic interventions targeting neurodegenerative diseases.

Research Findings Summary

Properties

IUPAC Name |

prop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2O2/c1-2-3(4)5/h1H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORVCLMRJXCDCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26969-44-8, 920-38-7 (mono-hydrochloride salt) | |

| Record name | 2-Propynoic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26969-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6060050 | |

| Record name | 2-Propynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 9 deg C; [Merck Index] Solid or liquid with an odor like acetic acid; mp = 18 deg C; [HSDB] Clear dark yellow liquid; mp = 16-18 deg C; [Sigma-Aldrich MSDS], Solid | |

| Record name | Propiolic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16959 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propynoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

144 °C (decomposes), BP: 72 °C at 50 mm Hg | |

| Record name | Propiolic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

58 °C (136 °F) - closed cup | |

| Record name | Propiolic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in water, ether, ethanol, chloroform, Miscible with water | |

| Record name | Propiolic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1380 g/cu cm at 20 °C | |

| Record name | Propiolic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.5 [mmHg] | |

| Record name | Propiolic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16959 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals from carbon disulfde, Crystals or liquid | |

CAS No. |

471-25-0 | |

| Record name | Propiolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPIOLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propynoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propiolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2QW39G9LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propiolic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propynoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

18 °C | |

| Record name | Propiolic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.